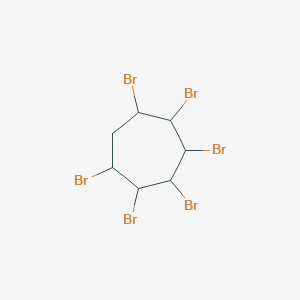
1,2,3,4,5,6-Hexabromocycloheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6-Hexabromocycloheptane is a brominated cycloalkane with the molecular formula C7H6Br6 This compound is characterized by a seven-membered carbon ring with six bromine atoms attached to each carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6-Hexabromocycloheptane can be synthesized through the bromination of cycloheptane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of all six carbon atoms in the cycloheptane ring.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with efficient mixing and temperature control systems to achieve high yields and purity. The brominated product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,6-Hexabromocycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups such as hydroxyl (OH), amino (NH2), or alkyl groups.
Reduction Reactions: The compound can be reduced to form cycloheptane or partially brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of cycloheptanone or other oxygenated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted cycloheptanes with various functional groups.
Reduction: Formation of cycloheptane or partially brominated cycloheptanes.
Oxidation: Formation of cycloheptanone or other oxygenated derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6-Hexabromocycloheptane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized as a flame retardant in polymers and other materials to enhance fire resistance.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6-Hexabromocycloheptane involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in various chemical reactions, such as nucleophilic substitution, where they are replaced by other functional groups. The compound’s reactivity is influenced by the electron-withdrawing nature of the bromine atoms, which can stabilize reaction intermediates and facilitate the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A six-membered carbon ring without bromine atoms.
Cycloheptane: A seven-membered carbon ring without bromine atoms.
1,2,3,4,5,6-Hexachlorocycloheptane: A similar compound with chlorine atoms instead of bromine.
Uniqueness
1,2,3,4,5,6-Hexabromocycloheptane is unique due to the presence of six bromine atoms, which impart distinct chemical properties compared to its non-brominated or chlorinated counterparts. The bromine atoms enhance the compound’s reactivity and make it suitable for specific applications, such as flame retardants and intermediates in organic synthesis.
Propiedades
Número CAS |
64960-77-6 |
|---|---|
Fórmula molecular |
C7H8Br6 |
Peso molecular |
571.6 g/mol |
Nombre IUPAC |
1,2,3,4,5,6-hexabromocycloheptane |
InChI |
InChI=1S/C7H8Br6/c8-2-1-3(9)5(11)7(13)6(12)4(2)10/h2-7H,1H2 |
Clave InChI |
UKMIMEWJBYAMNB-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C(C(C(C1Br)Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide](/img/structure/B14481533.png)
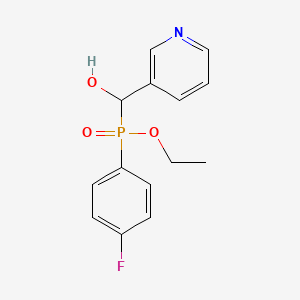
![6-[(8-Methylnonyl)oxy]-6-oxohexanoate](/img/structure/B14481541.png)

![Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate](/img/structure/B14481548.png)

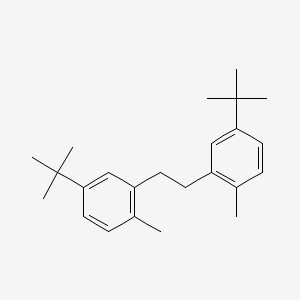
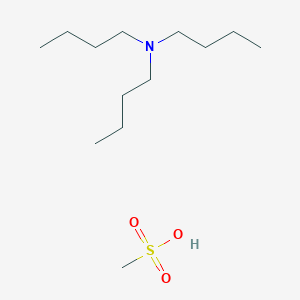
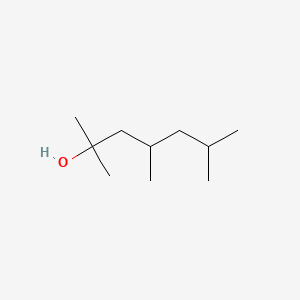
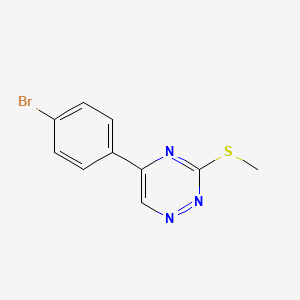

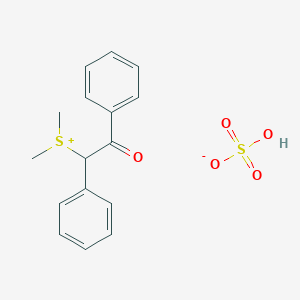
![Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane](/img/structure/B14481597.png)
![1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B14481601.png)
